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Compound Name: Tetrarhodium dodecacarbonyl

Cat. No.: B033637 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

structural nuances of tetrarhodium dodecacarbonyl and the impact of ligand substitution,

supported by experimental data.

This guide provides a comprehensive comparison of the structural and spectroscopic

properties of the metal carbonyl cluster, tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, and its

phosphine-substituted derivatives. The substitution of carbonyl (CO) ligands with phosphine

(PR₃) ligands induces significant changes in the electronic and steric environment of the

cluster, leading to modifications in its geometry, bonding, and reactivity. Understanding these

structural variations is crucial for the rational design of rhodium-based catalysts for various

organic transformations.

Molecular Structure: A Tale of Two Ligands
Tetrarhodium dodecacarbonyl, a dark-red crystalline solid, possesses a tetrahedral core of

four rhodium atoms.[1] Its structure is characterized by the presence of both terminal and

bridging carbonyl ligands, with the formula Rh₄(CO)₉(μ-CO)₃.[1] The substitution of one or more

CO ligands with phosphine ligands, which are generally bulkier and more electron-donating

than CO, leads to notable changes in the cluster's framework.

While comprehensive crystallographic data for a simple monosubstituted triphenylphosphine

derivative of Rh₄(CO)₁₂ is not readily available in a single public source, we can draw insightful
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comparisons from the well-characterized analogous cobalt cluster, tris(μ₂-

carbonyl)octacarbonyl(triphenylphosphite)tetracobalt, [Co₄(μ₂-CO)₃(CO)₈{P(OPh)₃}]. The

structural changes observed in this cobalt cluster upon phosphite substitution are expected to

be analogous to those in rhodium derivatives.

The substitution of a terminal carbonyl ligand with a phosphine or phosphite ligand typically

results in the elongation of the metal-metal bonds in proximity to the new ligand. This is

attributed to the increased electron density on the substituted metal center, which enhances

metal-metal antibonding interactions. Furthermore, the steric bulk of the phosphine ligand can

cause distortions in the overall geometry of the cluster.

Figure 1: General structures of Rh₄(CO)₁₂ and a monosubstituted derivative.

Quantitative Structural Comparison
The tables below summarize the key crystallographic and spectroscopic data for Rh₄(CO)₁₂

and the analogous phosphite-substituted cobalt cluster, [Co₄(CO)₁₁{P(OPh)₃}].

Table 1: Crystallographic Data
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Parameter Rh₄(CO)₁₂ [Co₄(CO)₁₁{P(OPh)₃}]

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 9.209(3) 10.375(2)

b (Å) 11.790(7) 16.993(3)

c (Å) 17.721(8) 18.006(4)

β (°) 90.46(3) 108.64(3)

V (Å³) 1924.0(16) 3009.1(11)

Z 4 4

Data for Rh₄(CO)₁₂ from

reference[2]. Data for

[Co₄(CO)₁₁{P(OPh)₃}] from

reference[3].

Table 2: Selected Bond Lengths (Å)
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Bond Rh₄(CO)₁₂ [Co₄(CO)₁₁{P(OPh)₃}]

M-M (bridged) 2.750 (avg.) 2.492 (avg.)

M-M (unbridged) 2.692 (avg.) 2.515 (avg.)

M-P N/A 2.1546(4)

M-C (terminal) 1.86 (avg.) 1.77 (avg.)

M-C (bridging) 2.14 (avg.) 1.97 (avg.)

C-O (terminal) 1.14 (avg.) 1.14 (avg.)

C-O (bridging) 1.16 (avg.) 1.18 (avg.)

Data for Rh₄(CO)₁₂ from

reference[2]. Data for

[Co₄(CO)₁₁{P(OPh)₃}] from

reference[3].

Spectroscopic Analysis: Probing Electronic Effects
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for

elucidating the structural and electronic properties of these clusters in solution.

Infrared Spectroscopy
The carbonyl stretching frequencies (ν(CO)) in the IR spectrum are particularly sensitive to the

electronic environment of the metal center. The substitution of a CO ligand with a more

electron-donating phosphine ligand increases the electron density on the rhodium atoms. This

increased electron density leads to stronger back-bonding from the rhodium d-orbitals to the π*

orbitals of the remaining CO ligands, which weakens the C-O bonds and results in a decrease

(red shift) in their stretching frequencies.

Table 3: Infrared Spectroscopic Data (ν(CO) in cm⁻¹)
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Compound Terminal ν(CO) Bridging ν(CO)

Rh₄(CO)₁₂ 2075, 2069, 2044, 2042 ~1885

[Co₄(CO)₁₁{P(OPh)₃}] 2089, 2050, 2042, 2032, 2012 1882, 1850, 1839

Data for Rh₄(CO)₁₂ from

references[2][4]. Data for

[Co₄(CO)₁₁{P(OPh)₃}] from

reference[3].

Nuclear Magnetic Resonance Spectroscopy
¹³C and ³¹P NMR spectroscopy provide valuable information about the structure and dynamics

of these clusters in solution. The chemical shifts and coupling constants are indicative of the

electronic environment of the carbonyl and phosphine ligands. For instance, the coordination of

a phosphine ligand to a rhodium center results in a characteristic downfield shift in the ³¹P NMR

spectrum and the observation of ¹⁰³Rh-³¹P coupling.

Table 4: NMR Spectroscopic Data

Compound Nucleus
Chemical Shift (δ,
ppm)

Coupling Constant
(J, Hz)

Rh₄(CO)₁₂ ¹³C
Varies with

temperature (fluxional)
-

[Co₄(CO)₁₁{P(OPh)₃}] ³¹P 134.5 -

[Co₄(CO)₁₁{P(OPh)₃}] ¹³C ~196 (broad) -

Data for Rh₄(CO)₁₂

from references[2][5].

Data for

[Co₄(CO)₁₁{P(OPh)₃}]

from reference[3].

Experimental Protocols
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The following sections detail the general methodologies for the synthesis and characterization

of tetrarhodium dodecacarbonyl and its phosphine derivatives.

Synthesis
Synthesis of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂): A common method involves the

reductive carbonylation of a rhodium(III) salt. A typical procedure is as follows: An aqueous

solution of rhodium(III) chloride is treated with activated copper metal under a carbon monoxide

atmosphere. Alternatively, a methanolic solution of RhCl₃(H₂O)₃ can be treated with CO,

followed by carbonylation in the presence of sodium citrate.[1]

Synthesis of Phosphine-Substituted Derivatives (e.g., Rh₄(CO)₁₁L): These derivatives are

typically prepared by the direct reaction of Rh₄(CO)₁₂ with the desired phosphine ligand (L) in

an appropriate solvent like hexane or toluene.[1] The stoichiometry of the reactants and the

reaction conditions (temperature, reaction time) can be controlled to favor the formation of

mono-, di-, or polysubstituted products.

RhCl3·3H2O

Rh4(CO)12

Reductive Carbonylation

CO
Solvent

(e.g., Hexane) Rh4(CO)12-nLn

Phosphine Ligand (L)

Ligand Substitution

Purification
(Chromatography/Crystallization)

Characterization
(X-ray, IR, NMR)

Click to download full resolution via product page

Figure 2: General experimental workflow for synthesis and characterization.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of these clusters.
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Protocol:

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent or by slow

diffusion of a non-solvent.

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold

nitrogen (typically 100-173 K) to minimize thermal motion and radiation damage. Diffraction

data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g.,

Mo Kα or Cu Kα) and a detector.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The structure is then solved using direct methods

or Patterson methods and refined by full-matrix least-squares procedures.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the carbonyl stretching frequencies.

Protocol:

Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a

suitable solvent (e.g., hexane or dichloromethane) can be prepared in an IR-transparent cell.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹, with

particular attention paid to the 2200-1600 cm⁻¹ region where the ν(CO) bands appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics in solution.

Protocol:

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent

(e.g., CDCl₃ or C₆D₆) in an NMR tube.
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Data Acquisition: ¹³C and ³¹P NMR spectra are acquired on a high-field NMR spectrometer.

For ¹³C NMR of carbonyls, a relatively large number of scans may be required due to the

long relaxation times of the carbonyl carbons. For ³¹P NMR, proton decoupling is typically

used to simplify the spectra.

Structure-Function Relationship and Signaling
Pathways
The structural modifications induced by phosphine substitution have a direct impact on the

catalytic activity of these rhodium clusters. The electronic and steric properties of the

phosphine ligand can influence the rate and selectivity of catalytic reactions such as

hydroformylation and hydrogenation. For instance, more electron-donating phosphines can

increase the catalytic activity by enhancing the electron density at the metal center, while bulky

phosphines can improve selectivity by controlling the steric environment around the active site.

Ligand Properties

Cluster Structure

Catalytic Reactivity

Steric Bulk

Bond Angles Coordination Environment

Electronic Properties
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Figure 3: Relationship between ligand properties, cluster structure, and reactivity.
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In conclusion, the structural and spectroscopic comparison of tetrarhodium dodecacarbonyl
and its phosphine derivatives reveals a clear correlation between ligand properties and the

resulting cluster structure and reactivity. This understanding is fundamental for the

development of more efficient and selective rhodium-based catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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